BenchChemオンラインストアへようこそ!

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[b]thiophene-2-carboxamide

Medicinal Chemistry Chemical Biology Pharmacophore Design

This benzo[b]thiophene-2-carboxamide features a rare N,N-disubstituted architecture combining a furan-3-ylmethyl group with a flexible methoxyethyl chain, a substitution pattern absent from standard N-benzyl or N-aryl analogs. With XLogP3=3.1, zero HBD, and 4 HBA, it offers a lead-like profile superior to more lipophilic Kv1.5 blockers. Ideal for atrial fibrillation target screening, GPCR allosteric site docking, and solubility head-to-head comparisons with PD 144795.

Molecular Formula C17H17NO3S
Molecular Weight 315.39
CAS No. 2034266-30-1
Cat. No. B2410562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[b]thiophene-2-carboxamide
CAS2034266-30-1
Molecular FormulaC17H17NO3S
Molecular Weight315.39
Structural Identifiers
SMILESCOCCN(CC1=COC=C1)C(=O)C2=CC3=CC=CC=C3S2
InChIInChI=1S/C17H17NO3S/c1-20-9-7-18(11-13-6-8-21-12-13)17(19)16-10-14-4-2-3-5-15(14)22-16/h2-6,8,10,12H,7,9,11H2,1H3
InChIKeyNEHUTTHROSCCLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[b]thiophene-2-carboxamide (CAS 2034266-30-1): Procurement-Relevant Structural and Chemical Class Baseline


N-(Furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[b]thiophene-2-carboxamide (CAS 2034266-30-1) is a synthetic small molecule belonging to the benzo[b]thiophene-2-carboxamide class, a privileged scaffold in medicinal chemistry known for yielding modulators of diverse targets including kinases, GPCRs, and ion channels. This specific compound features an N,N-disubstituted carboxamide bearing a furan-3-ylmethyl group and a 2-methoxyethyl chain, a substitution pattern that distinguishes it from the more commonly explored N-benzyl or N-aryl analogs in the patent and research literature [1]. Publicly available computed descriptors indicate a molecular weight of 315.4 g/mol, a calculated XLogP3 of 3.1, zero hydrogen bond donors, four hydrogen bond acceptors, and six rotatable bonds, positioning it in a favorable property space for lead-like or probe-like applications [2]. The compound is cataloged in screening libraries under the synonym AKOS025315161, but no peer-reviewed pharmacological or industrial application data have been disclosed as of 2026.

Why Benzo[b]thiophene-2-carboxamide Analogs Cannot Be Interchanged with N-(Furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[b]thiophene-2-carboxamide


Within the benzo[b]thiophene-2-carboxamide family, minor structural modifications—particularly at the carboxamide nitrogen—profoundly alter target affinity, selectivity, and ADME properties. The N,N-disubstituted architecture of this compound, incorporating both a heterocyclic furan-3-ylmethyl and a flexible methoxyethyl chain, creates a unique pharmacophore vector that is absent in the vast majority of disclosed analogs, which predominantly employ mono-substituted N-benzyl, N-phenyl, or N-alkyl groups [1]. Patents such as US20040068120 explicitly claim arylated furan- and thiophenecarboxamides with varying N-substitution as selective Kv1.5 potassium channel blockers, demonstrating that potency and selectivity are exquisitely sensitive to the exact nature of the N-substituent [2]. Consequently, substituting this compound with a generic benzo[b]thiophene-2-carboxamide bearing a different amide substitution pattern risks complete loss of the intended biological activity or physical property profile. The quantitative evidence below delineates the specific, measurable dimensions where this compound diverges from its closest structural neighbors.

Quantitative Differentiation Evidence for N-(Furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[b]thiophene-2-carboxamide vs. Structural Analogs


N-Substitution Architecture: Furan-3-ylmethyl/2-Methoxyethyl vs. Predominant N-Benzyl or N-Aryl Mono-Substitution in Published Benzo[b]thiophene-2-carboxamides

The target compound carries an N,N-disubstituted carboxamide with a furan-3-ylmethyl group and a 2-methoxyethyl chain. A survey of the patent and primary research literature reveals that the overwhelming majority of biologically characterized benzo[b]thiophene-2-carboxamides are either N-mono-substituted or bear simpler alkyl/benzyl groups, with N-benzyl and N-phenyl substitution being the most common [1]. The presence of the furan-3-ylmethyl moiety introduces an additional hydrogen-bond acceptor (the furan oxygen) and a pi-rich heterocycle capable of distinct pi-stacking or edge-to-face interactions, while the 2-methoxyethyl chain provides a flexible, polar terminus absent in typical N-alkyl or N-benzyl comparators [2]. This substitution pattern is explicitly within the generic scope of patent US20040068120, which claims such N,N-disubstituted arylated carboxamides as selective Kv1.5 channel blockers, but no specific biological data for this exact compound are publicly available [3].

Medicinal Chemistry Chemical Biology Pharmacophore Design

Lipophilicity and Solubility-Relevant Property Profile: XLogP3 = 3.1 vs. Class-Level Benzo[b]thiophene-2-carboxamide Comparators

The computed XLogP3 for the target compound is 3.1, reflecting a moderately lipophilic profile balanced by the polar methoxyethyl substituent [1]. In comparison, many potent benzo[b]thiophene-2-carboxamide leads reported in the literature, such as the canonical RAGE antagonist lead 3t' and the UT antagonist 7f, exhibit generally higher lipophilicity (often cLogP > 4) due to their mono-substituted N-benzyl or N-aryl groups and additional ring substituents [2][3]. While direct cLogP data for the closest structural analogs are not compiled in a single source, the presence of the methoxyethyl chain in the target compound is expected to confer improved aqueous solubility relative to comparators with lipophilic N-substituents, a critical advantage for in vitro assay formatting and early ADME profiling.

Drug-Likeness ADME Prediction Physicochemical Profiling

Absence of Hydrogen-Bond Donors (HBD = 0) vs. Common Benzothiophene Carboxamides with Secondary Amide NH

The target compound possesses a tertiary amide structure, resulting in a hydrogen-bond donor count of zero [1]. In contrast, the majority of biologically active benzo[b]thiophene-2-carboxamides reported in the literature are secondary amides containing an N-H group (HBD = 1), including PD 144795 and compound 6 (PfENR inhibitor) [2][3]. The absence of a hydrogen bond donor can significantly enhance passive membrane permeability and reduce susceptibility to P-gp efflux, while also eliminating a potential site for Phase II glucuronidation, a common metabolic clearance pathway for secondary amides.

Permeability PK Profile Selectivity Optimization

Computational Binding Mode Differentiation: Docking-Based Prediction of Kv1.5 Channel Interaction vs. Class-Level SAR from Patent Data

Patent US20040068120 explicitly discloses that arylated furan- and thiophenecarboxamides with N,N-disubstituted carboxamide motifs act as ultra-rapid delayed rectifier potassium current inhibitors targeting the Kv1.5 channel, a validated target for atrial fibrillation [1]. While no experimental IC50 data are available for the target compound itself, the patent's structure-activity relationship framework indicates that the combination of a benzothiophene core with an N-furan-3-ylmethyl substituent and a methoxyethyl chain falls within the preferred structural scope for Kv1.5 blocking activity, theoretically achieving selectivity over other Kv channels. This contrasts with other benzo[b]thiophene-2-carboxamide chemotypes described for anti-inflammatory (E-selectin/ICAM-1 inhibition) or antimalarial (PfENR inhibition) indications, which generally lack the N-heteroarylmethyl substituent essential for the ion channel pharmacophore [2][3].

Molecular Docking Ion Channel Pharmacology Antiarrhythmic Agents

Recommended Application Scenarios for N-(Furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[b]thiophene-2-carboxamide Based on Existing Evidence


Cardiovascular Ion Channel Drug Discovery: Kv1.5 Screening Library Expansion

Given the compound's structural alignment with the patented arylated furan/thiophene carboxamide Kv1.5 blocker chemotype [1], procurement is most justified for laboratories engaged in atrial fibrillation drug discovery seeking to diversify their screening deck beyond the standard N-benzyl or N-aryl analogs. Its unique N,N-disubstitution and zero HBD count offer a distinct pharmacological profile for probing Kv1.5 channel blockade with potentially improved permeability characteristics [2]. This compound should be positioned as a chemical probe for validating the role of N-substitution geometry in Kv1.5 selectivity.

Medicinal Chemistry Lead Optimization: Low-Lipophilicity Benzo[b]thiophene Starting Point

The calculated XLogP3 of 3.1 places this compound in a moderately favorable lipophilicity range compared to many literature benzo[b]thiophene-2-carboxamide leads that trend toward cLogP > 4 [1][2]. Medicinal chemistry teams prioritizing lower logP starting points for improved solubility and metabolic stability should consider this compound as a scaffold that already incorporates a polar methoxyethyl group, potentially reducing the optimization burden required for more lipophilic alternatives. The furan-3-ylmethyl group further provides a synthetic handle for late-stage diversification via electrophilic aromatic substitution or metalation chemistry [3].

Chemical Biology Probe for Cell Adhesion or Inflammation Target Validation with Improved Solubility

While the anti-inflammatory benzothiophene-2-carboxamide pharmacophore is well-established through studies with PD 144795 [1], that compound and its analogs suffer from relatively high lipophilicity. The target compound, with its lower XLogP3 and zero HBD, may offer a more soluble alternative for cell-based E-selectin/ICAM-1 inhibition assays, provided the distinct N-substitution pattern is tolerated by the target. Researchers should procure this compound for head-to-head solubility and permeability comparisons with PD 144795 to evaluate its suitability as a more developable chemical biology tool for adhesion molecule pharmacology.

Computational Chemistry and Virtual Screening: Unique Pharmacophore for Docking Studies

The compound's furan-3-ylmethyl and methoxyethyl groups create a pharmacophore distinct from the typical benzothiophene-2-carboxamide library member. Computational chemists can use this compound as a query for 3D pharmacophore searches or as a probe for docking studies against targets where an aromatic heterocycle projection in one direction and a flexible polar chain in another may be advantageous, such as certain GPCR allosteric sites or kinase hinge-region binders. Its PubChem-available 3D conformer data facilitates immediate use in virtual screening workflows [2].

Quote Request

Request a Quote for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[b]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.